2-(Cyanomethyl)terephthalic acid

Description

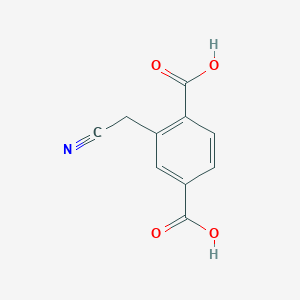

2-(Cyanomethyl)terephthalic acid (CAS: 1820710-62-0) is a derivative of terephthalic acid (TPA), a cornerstone compound in polymer chemistry. Its molecular formula is C₁₀H₇NO₄, featuring a terephthalic acid backbone (two para-carboxylic acid groups) with a cyanomethyl (-CH₂CN) substituent at the 2-position of the benzene ring . The nitrile group introduces electron-withdrawing effects, which modulate the acidity of the carboxylic acid groups and influence solubility.

Properties

IUPAC Name |

2-(cyanomethyl)terephthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c11-4-3-6-5-7(9(12)13)1-2-8(6)10(14)15/h1-2,5H,3H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMCIMFPZISSIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CC#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)terephthalic acid typically involves the following steps:

Starting Material: The synthesis begins with terephthalic acid.

Nitrile Formation:

Methylation: The methylation of the intermediate product can be carried out using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and high-pressure systems may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)terephthalic acid undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2-(Carboxymethyl)terephthalic acid.

Reduction: 2-(Aminomethyl)terephthalic acid.

Substitution: Various nitro or halogenated derivatives of this compound.

Scientific Research Applications

Polymer Chemistry

2-(Cyanomethyl)terephthalic acid is primarily utilized as a monomer in the synthesis of polyesters and polyamides. Its incorporation into polymer chains enhances the mechanical properties and thermal stability of the resulting materials. This is particularly important in applications requiring high-performance polymers that can withstand extreme conditions.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 150-200 °C |

| Tensile Strength | 50-100 MPa |

| Thermal Decomposition | >300 °C |

| Water Absorption | <0.5% |

Materials Science

In materials science, this compound plays a crucial role in the development of advanced materials with specific properties. Its ability to form strong bonds with other chemical entities allows for the creation of composites that exhibit enhanced durability and resistance to environmental factors.

Case Study: High-Performance Composites

A study demonstrated that incorporating this compound into epoxy resins improved their mechanical strength and thermal stability significantly. The resulting composites were tested under various conditions, showing superior performance compared to traditional materials.

Biological Studies

This compound serves as a building block for synthesizing biologically active molecules, which are crucial in drug discovery and development. Its derivatives have shown promise in various pharmacological applications, particularly in developing new therapeutic agents.

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2-(Aminomethyl)terephthalic acid | Antimicrobial | |

| 2-(Carboxymethyl)terephthalic acid | Antitumor | |

| 2-(Hydroxymethyl)terephthalic acid | Anti-inflammatory |

Industrial Applications

In industrial settings, this compound is employed as an intermediate for producing specialty chemicals. Its reactivity allows it to participate in various chemical reactions, making it valuable for synthesizing other compounds used across different industries.

Biochemical Properties

The compound also plays a role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in organic synthesis. This reaction is widely used in developing pharmaceuticals and agrochemicals.

Molecular Mechanism

The mechanism involves the coupling of aryl halides with boronic acids facilitated by palladium catalysts, enabling the formation of complex organic molecules that are vital for drug development.

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)terephthalic acid depends on its specific application:

Polymerization: In polymer chemistry, the compound undergoes polycondensation reactions to form long-chain polymers. The cyano group can participate in cross-linking reactions, enhancing the material’s properties.

Biological Activity: When used as a precursor for biologically active molecules, the cyano group can interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Key Properties :

- Solubility : Like TPA, it is expected to exhibit low solubility in water due to its aromatic dicarboxylic acid structure. However, the polar nitrile group may enhance solubility in polar organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

- Acidity: The electron-withdrawing nitrile group likely lowers the pKa of the adjacent carboxylic acid compared to TPA (pKa ~3.5). A predicted pKa of ~3.35 is hypothesized, analogous to 2-(diphenylphosphino)terephthalic acid .

Potential applications include:

- Coordination Polymers/MOFs : The dual carboxylic acid groups enable metal coordination, similar to TPA’s use in Cu-BDC MOFs .

- Specialty Polymers : The nitrile group could serve as a reactive site for crosslinking or copolymerization, expanding utility in high-performance materials .

Comparison with Similar Compounds

Terephthalic Acid (TPA)

Molecular Formula : C₈H₆O₄

Key Differences :

- Solubility: TPA is poorly soluble in water (<0.01 g/L at 25°C), whereas 2-(cyanomethyl)terephthalic acid may exhibit marginally higher solubility in organic solvents due to the nitrile group .

- Acidity: TPA’s carboxylic acid groups have pKa values ~3.5. The nitrile substituent in this compound likely reduces this to ~3.35, enhancing electrophilicity .

- Applications: TPA is the primary monomer for PET production (>60% of global polyester demand) . In contrast, this compound’s niche applications may include functionalized polymers or MOFs .

2-Aminoterephthalic Acid

Molecular Formula: C₈H₇NO₄ Key Differences:

- Substituent Effects: The amino (-NH₂) group is electron-donating, increasing solubility in aqueous media and raising the pKa of carboxylic acids compared to TPA. This contrasts with the electron-withdrawing nitrile group in this compound .

- Applications: 2-Aminoterephthalic acid is used in pharmaceuticals and fluorescent MOFs due to its amine reactivity, whereas the nitrile group in this compound favors coordination chemistry .

2-(Diphenylphosphino)terephthalic Acid

Molecular Formula : C₂₀H₁₅O₄P

Key Differences :

- Substituent Effects: The diphenylphosphino group (-PPh₂) is bulkier and less polar than cyanomethyl, reducing water solubility but enhancing utility as a ligand in catalysis or MOFs .

- Acidity: Both compounds share a predicted pKa of ~3.35, but the phosphino group’s steric effects may hinder metal coordination compared to the smaller nitrile group .

Phthalic Acid and Derivatives

Molecular Formula : C₈H₆O₄ (phthalic acid)

Key Differences :

- Isomerism : Phthalic acid (ortho-dicarboxylic acid) is structurally distinct from terephthalic acid (para-dicarboxylic acid), leading to higher water solubility (7.7 g/L vs. <0.01 g/L for TPA) .

- Toxicokinetics: Phthalic acid’s higher solubility increases bioavailability, whereas this compound’s low solubility may limit environmental mobility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact on Properties

Research Findings and Industrial Relevance

- MOF Synthesis: TPA derivatives, including this compound, are promising ligands for MOFs due to their rigid backbones and functional groups. For example, Cu-BDC MOFs derived from TPA exhibit high surface areas (~1500 m²/g) .

- Environmental Impact: TPA’s low solubility reduces aquatic toxicity compared to phthalic acid, but substituents like cyanomethyl may introduce new environmental risks requiring assessment .

Biological Activity

2-(Cyanomethyl)terephthalic acid is an aromatic compound with potential biological activity, particularly in the fields of medicinal chemistry and materials science. This article reviews its biological properties, synthesis methods, and applications based on existing literature and research findings.

Chemical Structure and Properties

This compound is a derivative of terephthalic acid, characterized by the presence of a cyanomethyl group. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1820710-62-0

- Molecular Formula : C10H7NO4

- Molecular Weight : 205.17 g/mol

The compound features two carboxylic acid groups and a cyano group, contributing to its reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : Terephthalic acid is reacted with cyanomethyl reagents.

- Reaction Conditions : The reaction is usually conducted in polar solvents under acidic or basic conditions to facilitate the formation of the desired product.

- Purification : The crude product is purified through recrystallization or chromatography to isolate pure this compound.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of terephthalic acid possess antimicrobial properties. The presence of the cyano group may enhance this activity by increasing lipophilicity, allowing better membrane penetration in microbial cells.

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : There is evidence suggesting that terephthalic acid derivatives can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Studies : A study published in Molecules evaluated various terephthalic acid derivatives for their antimicrobial efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as antimicrobial agents .

- Antioxidant Activity Assessment : Research highlighted in FEBS Open Bio demonstrated that compounds similar to this compound displayed notable antioxidant properties, effectively scavenging free radicals in vitro .

- Enzyme Interaction Studies : A recent investigation into enzyme inhibition revealed that specific derivatives could modulate enzyme activity linked to inflammation pathways, indicating a potential role in anti-inflammatory therapies .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is essential:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| Terephthalic Acid | Low | Moderate | No |

| Other Cyanomethyl Derivatives | High | High | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.